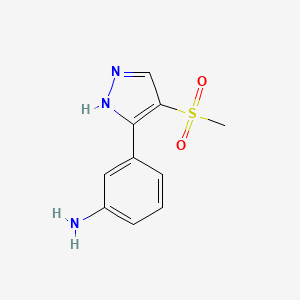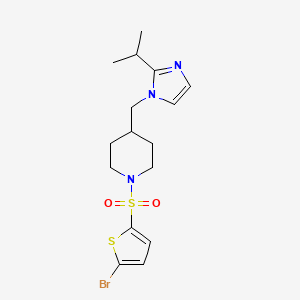
2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing various ligands and complexes with potential for diverse applications. For instance, the synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine has been described, showcasing their ability to form chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII, which possess electrophilic coordination sites. These complexes have been characterized through methods such as X-ray crystallography, chiroptical measurements, and Monte Carlo/stochastic dynamics simulations, indicating their structural flexibility and potential for catalytic activities (Canary et al., 1998).
DNA Binding and Cytotoxicity
Cu(II) complexes of tridentate ligands have been synthesized and shown to exhibit DNA binding propensity and nuclease activity, with some complexes demonstrating cytotoxicity against cancer cell lines. These findings highlight the potential therapeutic applications of these complexes in targeting DNA and combating cancer (Kumar et al., 2012).
Catalytic Activities
Chiral (pyridyl)imine nickel(ii) complexes have been synthesized and their catalytic activities in the asymmetric transfer hydrogenation of ketones explored. These studies provide insights into the mechanisms of such reactions and the potential for developing new catalysts for organic synthesis (Kumah et al., 2019).
Material Synthesis
Research into the synthesis of functional alkoxyamines and their application in the synthesis of well-defined star polymers has been conducted, showcasing the potential of these materials in creating novel polymer architectures with specific properties (Miura & Yoshida, 2002).
Antimicrobial and Antifungal Activity
Studies on Cu(II) complexes and carbazole derivatives, for example, have shown that certain synthesized compounds possess antimicrobial and antifungal activities, indicating their potential for use in developing new antimicrobial agents (Pejchal et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-(oxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-2-5-11(8-10)9-12(14)13-6-3-7-15-13/h2,4-5,8,12-13H,3,6-7,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJINOUQHVHLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2CCCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486891-58-0 |
Source


|
| Record name | 2-(3-methylphenyl)-1-(oxolan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

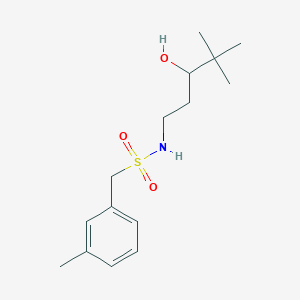
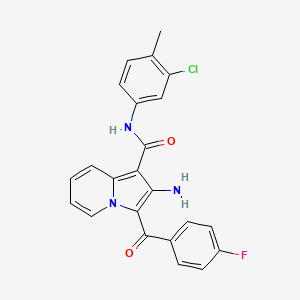

![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
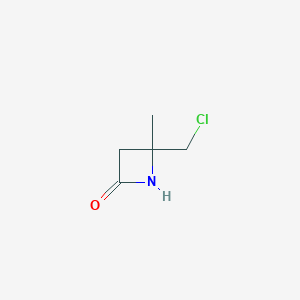
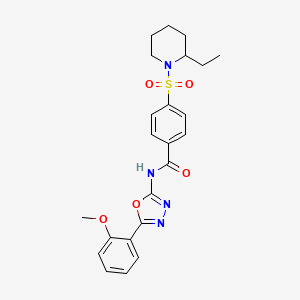
![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991191.png)

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)
